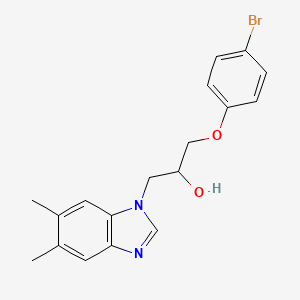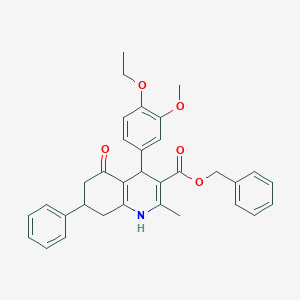![molecular formula C20H26ClN5O B5052159 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclohexylpiperazine](/img/structure/B5052159.png)
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclohexylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including a 1,2,3-triazole ring, a carbonyl group, and a piperazine ring. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms, and is known for its stability and versatility in various chemical reactions . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds including ketones and aldehydes . Piperazine is a six-membered ring containing two nitrogen atoms, it is often used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring via a click reaction, a popular method for synthesizing 1,2,3-triazoles . The carbonyl group could potentially be introduced through a formylation reaction or an oxidation reaction depending on the precursor compounds . The piperazine ring could be constructed through a variety of methods, including the reaction of a dicarbonyl compound with ammonia or a primary amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The 1,2,3-triazole ring and the piperazine ring would both contribute to the rigidity of the molecule, while the carbonyl group could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions . The carbonyl group is also quite reactive and can undergo a variety of reactions, including nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or substituents. In general, compounds containing 1,2,3-triazole rings tend to be stable and resistant to hydrolysis and oxidation . The presence of a carbonyl group could potentially increase the polarity of the compound, affecting its solubility in different solvents .Orientations Futures
The future research directions for this compound could be vast, depending on its intended application. Given the presence of the 1,2,3-triazole ring, carbonyl group, and piperazine ring, it could potentially be explored for use in pharmaceuticals, materials science, or as a building block in synthetic chemistry .
Propriétés
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O/c21-18-9-5-4-6-16(18)14-26-15-19(22-23-26)20(27)25-12-10-24(11-13-25)17-7-2-1-3-8-17/h4-6,9,15,17H,1-3,7-8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQJHNSOHCEKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052106.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,4-dimethylbenzene](/img/structure/B5052112.png)

![N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5052124.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5052130.png)
![N-[(dimethylamino)carbonothioyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5052139.png)


![2,2'-{4,6-bis[(2-hydroxybenzylidene)amino]-1,3-phenylene}bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B5052168.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(4-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5052174.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5052192.png)
